Cas no 2227761-24-0 (tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate)

tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate
- 2227761-24-0
- EN300-1886276
- tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate
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- Inchi: 1S/C16H25NO3/c1-11-10-13(7-6-12(2)18)8-9-14(11)17-15(19)20-16(3,4)5/h8-10,12,18H,6-7H2,1-5H3,(H,17,19)/t12-/m0/s1
- InChI Key: FZNJZHBWZMKYIZ-LBPRGKRZSA-N
- SMILES: O(C(NC1C=CC(=CC=1C)CC[C@H](C)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 279.18344366g/mol
- Monoisotopic Mass: 279.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 58.6Ų
tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1886276-0.1g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 0.1g |
$1572.0 | 2023-09-18 | ||
Enamine | EN300-1886276-0.25g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 0.25g |
$1642.0 | 2023-09-18 | ||
Enamine | EN300-1886276-0.5g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 0.5g |
$1714.0 | 2023-09-18 | ||
Enamine | EN300-1886276-2.5g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 2.5g |
$3501.0 | 2023-09-18 | ||
Enamine | EN300-1886276-5.0g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 5g |
$5179.0 | 2023-06-03 | ||
Enamine | EN300-1886276-10.0g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 10g |
$7681.0 | 2023-06-03 | ||
Enamine | EN300-1886276-5g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 5g |
$5179.0 | 2023-09-18 | ||
Enamine | EN300-1886276-10g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 10g |
$7681.0 | 2023-09-18 | ||
Enamine | EN300-1886276-1g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 1g |
$1785.0 | 2023-09-18 | ||
Enamine | EN300-1886276-1.0g |
tert-butyl N-{4-[(3S)-3-hydroxybutyl]-2-methylphenyl}carbamate |
2227761-24-0 | 1g |
$1785.0 | 2023-06-03 |
tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate
tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate: A Comprehensive Overview
tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate is a complex organic compound with the CAS number 2227761-24-0. This compound belongs to the class of carbamates, which are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a tert-butyl group attached to a carbamate functional group, which is further connected to a substituted phenyl ring. The phenyl ring carries a 2-methyl substituent and a 4-(3S)-3-hydroxybutyl group, making it a chiral and potentially bioactive molecule.
The synthesis of tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate involves multi-step organic reactions, including nucleophilic substitution, esterification, and possibly asymmetric synthesis techniques to achieve the desired stereochemistry at the hydroxyl-bearing carbon. The stereochemistry of the hydroxyl group (S configuration) is critical for its biological activity, as it may influence the molecule's interaction with target proteins or enzymes.
Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure suggests that it could serve as a lead compound for developing new therapeutic agents. For instance, the presence of the hydroxyl group and the bulky tert-butyl group may contribute to its binding affinity and selectivity towards specific biological targets. Researchers have explored its potential in treating neurological disorders, inflammation, and metabolic diseases by modulating key signaling pathways.
In terms of applications, tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate has shown promise in preclinical models. For example, studies have demonstrated its ability to inhibit certain kinases involved in cancer progression. Additionally, its stereochemistry has been optimized to enhance pharmacokinetic properties, such as absorption and bioavailability, which are critical for drug development.
The chemical stability of tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate is another area of interest. Researchers have investigated its degradation pathways under various conditions, including acidic and basic environments. Understanding its stability is essential for determining its suitability as an intermediate in chemical synthesis or as a final product in pharmaceutical formulations.
From an environmental perspective, the biodegradation of this compound has been studied to assess its ecological impact. Results indicate that it undergoes microbial degradation under aerobic conditions, suggesting that it may not persist long-term in natural environments. This information is valuable for regulatory compliance and sustainable chemical practices.
In conclusion, tert-butyl N-{4-(3S)-3-hydroxybutyl-2-methylphenyl}carbamate (CAS No: 2227761-24-0) is a versatile compound with significant potential in various fields. Its unique structure, stereochemistry, and biological activity make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover its full potential, this compound remains at the forefront of innovation in organic chemistry and drug discovery.
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